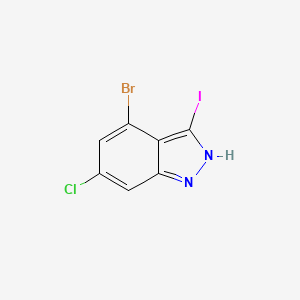

4-Bromo-6-chloro-3-iodo-1H-indazole

Description

Significance of Polyhalogenated Indazole Scaffolds in Modern Organic Synthesis and Chemical Biology Research

Polyhalogenated indazole scaffolds represent a class of highly versatile building blocks in contemporary organic chemistry. The presence of multiple halogen atoms provides chemists with a rich toolkit for constructing complex molecular architectures through a variety of selective chemical transformations. These scaffolds are instrumental in creating libraries of compounds for drug discovery and for probing biological systems. nih.govnih.gov

The study of indazoles dates back to the work of Emil Fischer, who first described the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net Early synthetic routes often involved multi-step procedures starting from readily available precursors like o-toluidines or anthranilic acids. chemicalbook.com For instance, a common historical method involves the diazotization of an o-aminobenzoic acid followed by reductive cyclization. chemicalbook.com Other classical approaches include the cyclization of 2-nitrobenzaldehydes or the nitrosation of o-methylacetanilides. chemicalbook.com

However, many of these traditional methods were often limited by harsh reaction conditions, low yields, and a lack of regioselectivity. ajrconline.org The advancement of organic synthesis has introduced more sophisticated and efficient methodologies. The advent of metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, has revolutionized the functionalization of the indazole core. nih.govajrconline.org Modern techniques, including microwave-assisted synthesis, have further improved reaction times and yields, making indazole derivatives more accessible for research. ajrconline.org

Halogenation is a powerful and widely used strategy in organic synthesis to modify the properties of aromatic and heteroaromatic compounds. scholaris.cacdnsciencepub.comresearchgate.net Halogens act as inductively electron-withdrawing groups, which significantly alters the electron density distribution within the ring system. libretexts.orgmasterorganicchemistry.com This electronic perturbation influences the molecule's reactivity, acidity, and intermolecular interactions.

Furthermore, halogen atoms serve as exceptionally versatile synthetic handles. They are key participants in a wide array of cross-coupling reactions, including the Suzuki, Stille, and Negishi reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. scholaris.canih.gov The ability to replace a halogen with another functional group provides a reliable pathway for molecular diversification. The varying reactivity of different halogens (I > Br > Cl) under specific catalytic conditions enables selective and sequential functionalization, a cornerstone of modern synthetic strategy. nih.gov

Table 1: Electronic Properties and Relative Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Pauling Electronegativity | C-X Bond Energy (kJ/mol, Benzene) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| Iodine (I) | 2.66 | ~272 | Highest |

| Bromine (Br) | 2.96 | ~336 | Intermediate |

| Chlorine (Cl) | 3.16 | ~406 | Lowest |

4-Bromo-6-chloro-3-iodo-1H-indazole is a distinguished member of the polyhalogenated indazole family. sigmaaldrich.com Its structure is notable for the high degree of substitution, featuring three different halogen atoms—iodine, bromine, and chlorine—at distinct positions on the bicyclic core. This unique arrangement makes it a highly valuable and sophisticated building block for advanced organic synthesis.

The key feature of this compound is the differential reactivity of the three carbon-halogen bonds. The C-I bond is the most labile and is preferentially cleaved in many palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, and finally the more robust C-Cl bond. This reactivity gradient allows for programmed, site-selective modifications, enabling chemists to introduce a variety of substituents at the 3-, 4-, and 6-positions in a controlled, stepwise manner. This capability is crucial for the systematic development of complex molecules and for exploring structure-activity relationships in medicinal chemistry.

Table 2: Chemical Properties of 4-Bromo-6-chloro-3-iodo-1H-indazole

| Property | Value |

| CAS Number | 887568-35-6 sigmaaldrich.com |

| Molecular Formula | C₇H₃BrClIN₂ sigmaaldrich.com |

| Molecular Weight | 357.37 g/mol |

| IUPAC Name | 4-bromo-6-chloro-3-iodo-1H-indazole sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Overview of Strategic Research Avenues for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a dynamic area of chemical research, driven by the need for novel compounds with tailored functions. Modern research focuses on developing highly efficient and selective synthetic methods that allow for precise control over molecular architecture.

A central challenge in the chemistry of N-heterocycles like indazole is achieving regioselectivity during functionalization. For indazoles, alkylation or acylation can occur at either the N1 or N2 position, often leading to mixtures of products. beilstein-journals.orgresearchgate.net Contemporary research has yielded significant advances to overcome this, including the use of specific protecting groups, directed metalation strategies, and carefully chosen catalysts and reaction conditions to favor one regioisomer over the other. nih.govresearchgate.net For example, studies have shown that reaction conditions can be tuned to selectively produce N1- or N2-substituted indazoles. beilstein-journals.orgresearchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent another major advancement. rsc.orgacs.org These reactions are highly atom-economical and step-efficient, providing rapid access to diverse libraries of heterocyclic compounds from simple starting materials. nih.govrsc.org

Highly functionalized substrates such as 4-Bromo-6-chloro-3-iodo-1H-indazole are ideal platforms for the exploration of novel reactivity patterns. The presence of multiple, electronically distinct reactive sites within a single molecule allows researchers to investigate the selectivity of new catalysts and reagents. By subjecting this compound to various reaction conditions, chemists can map out the subtle factors that govern which halogen participates in a given transformation.

This exploration leads to the development of sophisticated, one-pot, multi-step synthetic sequences where different positions on the indazole core are functionalized in a pre-programmed order. Such strategies are at the forefront of chemical synthesis, enabling the efficient construction of highly complex target molecules that would be difficult to access through traditional linear syntheses. The insights gained from studying the reactivity of such polyfunctionalized systems are critical for advancing the broader field of organic synthesis.

Applications in Design and Discovery of Research Probes

A research probe is a specialized small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme. These probes are indispensable tools for elucidating biological pathways, validating new drug targets, and visualizing cellular processes. The utility of 4-Bromo-6-chloro-3-iodo-1H-indazole in this context lies not in its direct biological activity, but in its role as a versatile precursor for the creation of sophisticated research probes targeting key enzymes implicated in disease, such as those in the PI3K and COX families.

The distinct reactivity of the bromo, chloro, and iodo substituents on the indazole ring allows for selective chemical reactions, such as cross-coupling, to attach different chemical groups at each position. This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where researchers systematically alter the structure of a molecule to understand how these changes affect its biological activity.

Probes for the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. nih.gov Its dysregulation is a hallmark of many cancers, making it a major target for therapeutic development. nih.gov Indazole-based compounds have been successfully developed as potent inhibitors of this pathway. nih.govnih.gov

The 4-Bromo-6-chloro-3-iodo-1H-indazole scaffold provides an ideal starting point for generating PI3K-targeted probes. For instance, the iodine at the 3-position can be readily replaced with various aryl or alkyl groups through Suzuki or Sonogashira coupling reactions, allowing for exploration of the ATP-binding pocket of the kinase. The bromine at the 4-position and chlorine at the 6-position can be similarly modified to enhance properties like solubility, cell permeability, or to introduce reporter tags (e.g., fluorescent dyes or biotin) for pull-down assays and target engagement studies. Research on 3-amino-1H-indazole derivatives has yielded compounds with significant antiproliferative activity against various cancer cell lines by targeting this pathway. nih.gov One such derivative, referred to as W24, demonstrated broad-spectrum activity with IC₅₀ values in the low micromolar range. nih.gov

Table 1: Antiproliferative Activity of Indazole Derivative W24 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HT-29 | Colon Cancer | 0.43 |

| MCF-7 | Breast Cancer | 3.88 |

| A-549 | Lung Cancer | Not specified |

| HepG2 | Liver Cancer | Not specified |

| HGC-27 | Gastric Cancer | Not specified |

| Data sourced from a study on 3-amino-1H-indazole derivatives designed as PI3K/AKT/mTOR inhibitors. nih.gov |

Probes for Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key players in inflammation and are also implicated in the progression of some cancers. nih.govresearchgate.net Developing selective inhibitors and probes for COX-2 is a significant goal in medicinal chemistry. The indazole scaffold has proven effective for creating potent and selective COX-2 inhibitors. nih.govresearchgate.net

The development of such probes from a precursor like 4-Bromo-6-chloro-3-iodo-1H-indazole allows for the fine-tuning required to achieve high selectivity for COX-2 over the constitutively expressed COX-1, thereby minimizing potential side effects. researchgate.net For example, studies on a series of (aza)indazole derivatives led to the identification of a compound (compound 16 in the study) with an IC₅₀ value of 0.409 µM for COX-2 and excellent selectivity over COX-1. nih.gov The success of these derivatives highlights the potential to use the tri-halogenated indazole to build libraries for screening against COX enzymes. Furthermore, the ability to introduce a radioisotope, such as Fluorine-18, onto the molecular scaffold can transform a potent inhibitor into a PET (Positron Emission Tomography) tracer, a powerful type of research probe for in vivo imaging of enzyme activity in living subjects. nih.govresearchgate.net

Table 2: Inhibitory Activity of an Optimized Indazole Derivative Against COX-2

| Compound ID | Target Enzyme | IC₅₀ (μM) | Selectivity over COX-1 |

| 16 | COX-2 | 0.409 | Excellent |

| Data from a study on (aza)indazole derivatives as selective COX-2 inhibitors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGDCONPQXFGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293291 | |

| Record name | 4-Bromo-6-chloro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-35-6 | |

| Record name | 4-Bromo-6-chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Bromo 6 Chloro 3 Iodo 1h Indazole

Retrosynthetic Analysis of 4-Bromo-6-chloro-3-iodo-1H-indazole

A retrosynthetic analysis of 4-bromo-6-chloro-3-iodo-1H-indazole allows for the deconstruction of the target molecule into simpler, commercially available precursors. This process helps in identifying key bond formations and strategic considerations for a successful forward synthesis.

The primary disconnection points for 4-bromo-6-chloro-3-iodo-1H-indazole involve the carbon-halogen bonds and the bonds forming the pyrazole (B372694) ring of the indazole system.

Disconnection of the C-I Bond: The final iodination step at the C3 position is a logical first disconnection. This is a common functionalization strategy for indazoles. This leads to the key precursor, 4-bromo-6-chloro-1H-indazole .

Disconnection of the Indazole Ring: The indazole ring itself can be disconnected through two main approaches:

Cyclization of a Hydrazine (B178648) Derivative: This involves breaking the N1-N2 and C3-N2 bonds, leading back to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative which can be cyclized with hydrazine.

[3+2] Annulation: This approach disconnects the ring into an aryne intermediate and a diazo compound or a hydrazone. organic-chemistry.orgnih.gov

Following the cyclization route, the precursor 4-bromo-6-chloro-1H-indazole can be retrosynthetically derived from a suitably substituted aniline (B41778) or toluene (B28343) derivative. A plausible precursor is a di-halogenated aminobenzaldehyde or a related functional group that can be converted to the indazole. For instance, a plausible precursor is 2-amino-4-bromo-6-chlorobenzaldehyde , which upon diazotization and cyclization would form the indazole ring.

Further deconstruction of this aminobenzaldehyde points towards 2-bromo-4-chloro-6-nitrotoluene as a potential starting material. nih.govchemicalbook.com The nitro group can be reduced to an amine, and the methyl group can be oxidized to an aldehyde to facilitate the cyclization.

A summary of the key precursors identified through this analysis is presented below.

| Precursor Name | Chemical Structure |

| 4-Bromo-6-chloro-1H-indazole | |

| 2-Amino-4-bromo-6-chlorobenzaldehyde | |

| 2-Bromo-4-chloro-6-nitrotoluene |

The synthesis of 4-bromo-6-chloro-3-iodo-1H-indazole requires careful control of regioselectivity during both the halogenation of the aromatic ring and the subsequent functionalization of the indazole core.

Halogenation: The introduction of bromine and chlorine onto the benzene (B151609) ring requires specific directing effects of the substituents. Starting from a substituted aniline or toluene, the positions of the halogens are dictated by the directing effects of the amino, nitro, and methyl groups. The order of halogenation is critical to achieve the desired 4-bromo-6-chloro substitution pattern. For instance, the synthesis of the precursor 4-bromo-6-chloro-1H-indazole has been achieved starting from 2-fluoroaniline, where sequential chlorination and bromination steps yield 2-bromo-4-chloro-6-fluoroaniline.

Annulation: The formation of the indazole ring, or annulation, must also be regioselective. In syntheses involving the cyclization of a substituted hydrazine with a carbonyl compound, the regioselectivity is generally high. acs.org In methods like the [3+2] cycloaddition of arynes with diazo compounds or hydrazones, the substitution pattern of the aryne precursor dictates the regiochemical outcome of the final indazole. organic-chemistry.orgnih.gov

C3-Iodination: The final iodination step must selectively occur at the C3 position of the 4-bromo-6-chloro-1H-indazole intermediate. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution, including halogenation. chim.it Various methods for the regioselective iodination of indazoles have been developed, often involving the use of N-iodosuccinimide (NIS) or iodine in the presence of a base.

Forward Synthesis Pathways for 4-Bromo-6-chloro-3-iodo-1H-indazole

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised. A multi-step linear synthesis is a practical approach to construct this complex molecule.

A linear synthesis would involve the stepwise construction of the halogenated indazole core followed by the final iodination.

A plausible synthetic sequence starts with a readily available substituted aniline or toluene. One documented synthesis of the key intermediate, 4-bromo-6-chloro-1H-indazole , begins with 2-fluoroaniline.

Synthesis of 4-Bromo-6-chloro-1H-indazole

| Step | Reactant | Reagents | Product | Yield |

| 1. Chlorination | 2-Fluoroaniline | N-chlorosuccinimide (NCS) | 4-Chloro-2-fluoroaniline | 80% |

| 2. Bromination | 4-Chloro-2-fluoroaniline | N-bromosuccinimide (NBS) | 2-Bromo-4-chloro-6-fluoroaniline | 90% |

| 3. Diazotization/Formylation | 2-Bromo-4-chloro-6-fluoroaniline | Diazotization, then formaldoxime | 2-Bromo-4-chloro-6-fluorobenzaldehyde (B1377220) | 45% |

| 4. Cyclization | 2-Bromo-4-chloro-6-fluorobenzaldehyde | 80% Hydrazine hydrate (B1144303) | 4-Bromo-6-chloro-1H-indazole | 90% |

Final Iodination Step: With 4-bromo-6-chloro-1H-indazole in hand, the final step is the regioselective iodination at the C3 position. This can be achieved using standard iodinating agents for heterocyclic compounds.

| Step | Reactant | Reagents | Product |

| 5. Iodination | 4-Bromo-6-chloro-1H-indazole | N-Iodosuccinimide (NIS) or I₂/base | 4-Bromo-6-chloro-3-iodo-1H-indazole |

The formation of the indazole ring is a critical step, and various methods have been developed to ensure high regioselectivity.

Davis-Beirut Reaction: One common method is the cyclization of an o-nitrobenzylamine derivative. For the synthesis of 4-bromo-6-chloro-1H-indazole, a hypothetical route could start from 2-bromo-4-chloro-6-nitrotoluene . The methyl group can be brominated and then reacted with an amine, followed by reduction of the nitro group and subsequent cyclization.

Aryne Cycloaddition: Modern methods for indazole synthesis often employ [3+2] cycloaddition reactions involving arynes. organic-chemistry.orgnih.gov For the synthesis of a 4,6-dihaloindazole, a 3,5-dihalo-2-aminobenzoic acid could be converted to a diazonium salt, which then generates a dihalo-benzyne. Reaction of this aryne with a suitable two-atom nitrogen synthon would yield the indazole core. The regioselectivity of this reaction is dependent on the substitution pattern of the aryne.

Hydrazine Condensation: The most direct and widely used method for the synthesis of 1H-indazoles is the condensation of a 2-halobenzaldehyde or 2-haloketone with hydrazine. acs.org The synthesis of 4-bromo-6-chloro-1H-indazole from 2-bromo-4-chloro-6-fluorobenzaldehyde and hydrazine hydrate is an example of this efficient protocol. Recently, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved through the regioselective bromination of 2-amino-6-chlorobenzonitrile (B183317) followed by cyclization with hydrazine, highlighting the utility of hydrazine-based annulations for constructing substituted indazoles. nih.gov

Convergent Synthetic Routes

A plausible convergent approach would involve the synthesis of a di-halogenated benzonitrile (B105546) precursor, such as 2-amino-4-bromo-6-chlorobenzonitrile. This intermediate could then undergo a diazotization reaction followed by a Sandmeyer-type iodination to install the iodine at the 3-position, concurrently with cyclization to form the indazole core.

Alternatively, a route starting from a pre-formed indazole skeleton, such as 4-bromo-6-chloro-1H-indazole, could be envisioned. The subsequent selective iodination at the C3 position would then complete the synthesis. The success of this approach hinges on the ability to control the regioselectivity of the iodination step, a significant challenge in heteroaromatic chemistry.

Recent developments in synthetic methodologies that could be adapted for a convergent synthesis include:

The use of o-haloaryl N-sulfonylhydrazones which can undergo thermo-induced isomerization and subsequent copper-mediated cyclization to form 1H-indazoles. nih.govresearchgate.net

Palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org

Catalytic and Mechanistic Aspects in the Synthesis of 4-Bromo-6-chloro-3-iodo-1H-indazole

The synthesis of highly substituted indazoles is often facilitated by catalytic processes that offer high efficiency and selectivity. Understanding the mechanistic underpinnings of these reactions is key to optimizing reaction conditions and achieving the desired substitution pattern.

Transition metals, particularly palladium and copper, are instrumental in the synthesis of indazole derivatives. researchgate.net

Palladium-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical route to substituted indazoles. acs.orgacs.orgresearchgate.net For the synthesis of 4-bromo-6-chloro-3-iodo-1H-indazole, a strategy involving the C-H activation of a 4-bromo-6-chloro-1H-indazole precursor at the C3 position, followed by iodination, could be a viable pathway. The directing-group ability of the pyrazole nitrogen is crucial in guiding the palladium catalyst to the desired C-H bond. acs.orgacs.org Recent studies have demonstrated the utility of Pd-catalyzed C-H functionalization for the synthesis of various indazole derivatives, including the introduction of aryl groups at the C3 position. acs.orgresearchgate.net

Copper-Mediated Cyclizations: Copper catalysis is frequently employed for the formation of the N-N bond in the indazole ring system through intramolecular cyclization. nih.govresearchgate.netresearchgate.netthieme-connect.com A common strategy involves the cyclization of o-haloaryl hydrazones. In the context of 4-bromo-6-chloro-3-iodo-1H-indazole, a precursor such as a 2,4-dibromo-6-chloro-phenylhydrazone derivative could be subjected to a copper-catalyzed intramolecular Ullmann-type reaction to construct the indazole core. thieme-connect.com The choice of copper source, ligand, and base is critical for achieving high yields and regioselectivity. researchgate.net For instance, copper(I) oxide has been shown to be an effective mediator for the cyclization of o-haloaryl N-tosylhydrazones. nih.govresearchgate.net

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / Ligand | C-H Activation/Arylation | Direct functionalization of the indazole C3-position. acs.orgresearchgate.net |

| Cu₂O / Base | Intramolecular Cyclization | Efficient formation of the indazole ring from o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net |

| CuO / K₂CO₃ | Amination/Dehydration | One-step regioselective synthesis from ortho-halogenated carbonyl compounds. researchgate.net |

| Rh(III) complexes | C-H activation/Annulation | Formal [4+1] annulation of azobenzenes and aldehydes. nih.govnih.govacs.org |

| Co(III) complexes | C-H activation/Cyclization | Convergent synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov |

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of heterocyclic compounds, driven by the desire for more sustainable and cost-effective processes. rsc.orgresearchgate.netnih.gov

For the synthesis of halogenated indazoles, metal-free approaches often rely on the use of hypervalent iodine reagents or other strong oxidants to facilitate C-H functionalization or cyclization reactions. nih.govacs.org For example, the use of N-halosuccinimides (NXS) in environmentally friendly solvents can achieve regioselective halogenation of the indazole core under mild conditions. rsc.org

Organocatalysis, employing small organic molecules to accelerate chemical reactions, also presents a promising avenue. While specific organocatalytic methods for 4-bromo-6-chloro-3-iodo-1H-indazole are not extensively documented, general strategies for indazole synthesis, such as the condensation of o-fluorobenzaldehydes with hydrazine, can be facilitated by Brønsted acids. acs.org

Electrochemical synthesis is emerging as a powerful and green alternative for the construction of heterocyclic rings. mdpi.comresearchgate.netnih.govnih.gov By using electricity as a "reagent," these methods can often avoid the use of harsh chemical oxidants or reductants.

Electrochemical methods have been successfully applied to the synthesis of indazoles and their N-oxides. researchgate.netnih.gov For instance, the electrochemical reduction of o-nitrobenzylamines can lead to the formation of the indazole ring. While the direct electrochemical synthesis of a complex molecule like 4-bromo-6-chloro-3-iodo-1H-indazole has not been reported, the principles of electrochemical C-H functionalization and cyclization could be adapted. For example, an electrochemically induced halogenation of a suitable indazole precursor could be a potential route.

A significant challenge in indazole chemistry is controlling the regioselectivity of functionalization, particularly the competition between N- and C-functionalization, as well as the differentiation between the N1 and N2 positions of the pyrazole ring. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov

For a 1H-indazole, direct functionalization can occur at the N1, N2, or C3 positions. The presence of multiple halogen substituents on the benzene ring of 4-bromo-6-chloro-3-iodo-1H-indazole further complicates the reactivity profile.

The outcome of a functionalization reaction on the indazole ring is governed by a delicate interplay of steric and electronic factors. nih.govnih.govrsc.orgnih.gov

Steric Effects: Bulky substituents on the indazole ring or the incoming reagent can hinder approach to certain positions, thereby directing functionalization to less sterically congested sites. For instance, a large protecting group at the N1 position would likely favor C3-functionalization. Similarly, the inherent steric bulk of the bromine and chlorine atoms at the 4- and 6-positions, respectively, will influence the accessibility of adjacent positions.

Electronic Effects: The electron-withdrawing nature of the halogen substituents (bromo, chloro, and iodo) significantly influences the electron density distribution within the indazole ring system. These substituents decrease the nucleophilicity of the aromatic ring, which can affect the conditions required for electrophilic substitution reactions. In the case of N-alkylation, electron-withdrawing groups on the indazole ring can influence the N1/N2 ratio of the products. nih.gov For example, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation. nih.govbeilstein-journals.org Conversely, the electronic nature of substituents on a 2-phenyl ring of a 2H-indazole can impact the regioselectivity of further halogenation on that phenyl ring. rsc.org

Detailed Mechanistic Elucidations of Key Transformations

The synthesis of 4-bromo-6-chloro-3-iodo-1H-indazole typically proceeds via the direct halogenation of a pre-functionalized indazole core. The key transformation is the regioselective introduction of an iodine atom at the C-3 position of 4-bromo-6-chloro-1H-indazole. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and extending the methodology to other derivatives. The C-3 position of the 1H-indazole ring is known to be susceptible to electrophilic substitution, and this reactivity is exploited for iodination. mdpi.comchim.it

The most common and effective method for the C-3 iodination of indazoles involves treatment with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF). chim.it This approach is widely used for various substituted indazoles. chim.it

Radical Pathways in Halogenation and Functionalization

While the predominant pathway for C-3 halogenation of indazoles is electrophilic aromatic substitution, the potential for radical mechanisms in the functionalization of the indazole nucleus warrants consideration. Radical reactions, such as the Minisci reaction, have been explored for C-3 alkylation of 1H-indazole, although they can result in low yields due to the specific electronic properties of the heterocycle. mdpi.com

In the context of halogenation and other C-3 functionalizations, control experiments are often employed to probe for the involvement of radical species. The addition of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) or butylated hydroxytoluene (BHT), is a standard method. If the reaction rate is significantly inhibited or quenched in the presence of these scavengers, it suggests the involvement of a radical pathway. For instance, studies on the C-3 nitration of 2H-indazoles using Fe(NO₃)₃ have proposed a radical mechanism based on such control experiments and computational calculations. chim.it Similarly, some C-3 acylation reactions are also believed to proceed through a radical pathway. researchgate.net

However, for the direct C-3 iodination of 4-bromo-6-chloro-1H-indazole using I₂/KOH, a radical mechanism is considered less likely. This reaction does not typically employ radical initiators. The functionalization is guided by the inherent nucleophilicity of the C-3 carbon, which favors an electrophilic attack.

Table 1: Investigation of Radical Pathways in Indazole Functionalization

| Reaction Type | Reagents/Conditions | Radical Scavenger Test | Proposed Mechanism | Reference |

| C-3 Nitration | Fe(NO₃)₃, TEMPO, O₂ | Reaction inhibited by scavengers | Radical | chim.it |

| C-3 Alkylation | Minisci Reaction | N/A (inherently radical) | Radical | mdpi.com |

| C-3 Bromination | DBDMH, Ultrasound | Reaction proceeds in presence of TEMPO/BHT | Not a complete radical process | nih.gov |

| C-3 Iodination | I₂, KOH, DMF | Not typically reported | Electrophilic Aromatic Substitution | chim.it |

Role of Intermediates and Transition States

The mechanism of C-3 iodination of 4-bromo-6-chloro-1H-indazole is best described by an electrophilic aromatic substitution (SEAr) pathway. This process involves several key intermediates and transition states.

Formation of the Electrophile : In the I₂/KOH system, the base (KOH) is thought to interact with molecular iodine to generate a more potent electrophilic iodine species, often represented as I⁺ or a polarized I-I complex.

Tautomerism and Deprotonation : The 1H-indazole exists in tautomeric equilibrium. The presence of a base can deprotonate the N-1 position, forming an indazolide anion. This anion is highly activated towards electrophilic attack, as the negative charge increases the electron density of the ring system, particularly at the C-3 position.

Nucleophilic Attack and Sigma Complex Formation : The electron-rich C-3 carbon of the indazolide anion attacks the electrophilic iodine species. This is the rate-determining step of the reaction and proceeds through a high-energy transition state. The resulting intermediate is a non-aromatic species known as a sigma complex or Wheland intermediate. In this intermediate, the iodine atom is covalently bonded to the C-3 carbon, which is now sp³-hybridized. The negative charge is delocalized over the nitrogen atoms and the benzene ring.

Rearomatization : The final step is the rapid restoration of aromaticity. In the case of starting from the neutral indazole, this involves the loss of a proton (H⁺) from the C-3 position, typically facilitated by a base in the reaction mixture. If the reaction proceeds via the indazolide anion, the intermediate is neutral and rearomatization occurs upon protonation during aqueous workup, leading to the final 3-iodo-1H-indazole product.

Table 2: Key Intermediates in the C-3 Iodination of 4-Bromo-6-chloro-1H-indazole

| Intermediate/State | Description | Role in Mechanism |

| Indazolide Anion | Formed by deprotonation of the N-1 position of the indazole by KOH. | A highly activated nucleophile that readily attacks the electrophile. |

| Electrophilic Iodine | A polarized iodine species (e.g., I⁺) generated from I₂ and KOH. | The electrophile that is attacked by the indazole ring. |

| Transition State | High-energy state during the C-I bond formation. | Represents the energy barrier for the rate-determining step. |

| Sigma Complex (Wheland Intermediate) | A non-aromatic, sp³-hybridized intermediate formed after the attack of C-3 on the electrophile. | A key intermediate that precedes the final rearomatization step. |

Theoretical calculations on related systems, such as the reaction of indazoles with formaldehyde, have been used to study the energies of intermediates and transition states, providing a sound basis for the experimental observations of regioselectivity. acs.orgnih.gov Similar computational studies would further illuminate the precise energy profiles for the iodination of this specific di-halogenated indazole.

Chemical Reactivity, Derivatization, and Transformation Studies of 4 Bromo 6 Chloro 3 Iodo 1h Indazole

Selective Functional Group Transformations on the Halogen Atoms

The differential reactivity of the iodine, bromine, and chlorine substituents is the cornerstone of the synthetic utility of 4-bromo-6-chloro-3-iodo-1H-indazole. This allows for sequential, site-selective modifications, primarily through palladium-mediated cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. In the context of polyhalogenated substrates like 4-bromo-6-chloro-3-iodo-1H-indazole, the success of these reactions hinges on the selective activation of one C-X bond over the others.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild conditions and broad functional group tolerance. nih.gov For polyhalogenated heterocycles, the reaction can be tuned to occur at a specific position, governed by the relative reactivity of the carbon-halogen bonds.

While specific studies on 4-bromo-6-chloro-3-iodo-1H-indazole are not extensively documented in peer-reviewed literature, extensive research on related halogenated indazoles provides a clear framework for predicting its reactivity. nih.govresearchgate.netmdpi.com For instance, the C-3 functionalization of 1H-indazole is a common strategy for building pharmaceutical precursors. mdpi.comresearchgate.net In a closely related substrate, 5-bromo-3-iodo-1H-indazole, Suzuki-type vinylation reactions using pinacol (B44631) vinyl boronate occur selectively at the C-3 iodo position, leaving the C-5 bromo position intact. mdpi.com This highlights the higher reactivity of the C-I bond.

The typical conditions for such transformations involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced palladium precatalyst system, a base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or DMF. nih.govnih.gov

| Halogenated Indazole | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | Good to Excellent | mdpi.com |

| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75% (at C-3) | mdpi.com |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good | nih.gov |

The Heck reaction (coupling of an aryl halide with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are also valuable palladium-catalyzed C-C bond-forming reactions. The principles of selective activation of carbon-halogen bonds apply here as well. The reactivity order generally follows I > Br > OTf > Cl, making the C-3 iodo group of 4-bromo-6-chloro-3-iodo-1H-indazole the most probable site for initial coupling.

For example, Sonogashira couplings are effectively performed on iodo-substituted heterocycles. researchgate.net The reaction typically employs a palladium catalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) (Et₃N). researchgate.net These conditions allow for the introduction of alkyne moieties, which are versatile handles for further synthetic transformations. Similarly, Heck reactions on iodo-derivatives are well-established for introducing vinyl groups.

Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are other powerful palladium-catalyzed methods for C-C bond formation. orgsyn.org These reactions exhibit broad functional group tolerance. orgsyn.orgyoutube.com While less common than Suzuki reactions for indazole functionalization, they represent viable strategies. The Negishi coupling, in particular, is noted for its high yields and mild conditions in the synthesis of heterocyclic systems. orgsyn.org The reactivity of the halogen atoms in these couplings follows the same general trend (I > Br > Cl), allowing for selective functionalization at the C-3 position of the target molecule.

The selective functionalization of 4-bromo-6-chloro-3-iodo-1H-indazole is dictated by the differential reactivity of the three halogen atoms in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the bond dissociation energy of the carbon-halogen bond, which decreases in the order C-Cl > C-Br > C-I. mdpi.com

The established reactivity order for oxidative addition to a Pd(0) center is: C-I > C-Br >> C-Cl mdpi.com

This hierarchy implies a predictable, stepwise functionalization pathway:

C-3 Position (Iodine): The C-I bond at the 3-position is the most labile and will react preferentially under standard cross-coupling conditions. This allows for the selective introduction of a substituent at this site while leaving the bromine and chlorine atoms untouched. Studies on 3-iodo-1H-indazoles confirm their high reactivity in Suzuki-Miyaura couplings. mdpi.commdpi.com

C-4 Position (Bromine): After functionalization at the C-3 position, the C-Br bond at the 4-position becomes the next most reactive site. By adjusting reaction conditions (e.g., using a more active catalyst, higher temperature), a second cross-coupling can be performed at this position. The bromine at C-4 is known to readily facilitate Suzuki-Miyaura reactions.

C-6 Position (Chlorine): The C-Cl bond is the strongest and most inert of the three. It is significantly less reactive and typically requires more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines), or different catalytic systems to activate. nih.govnih.gov This robustness allows it to be preserved during reactions at the more reactive C-3 and C-4 positions, serving as a stable anchor or a site for a final, more challenging coupling step.

This predictable reactivity allows for the programmed synthesis of tri-substituted indazoles with high regioselectivity.

Nucleophilic aromatic substitution (SNAr) provides a complementary pathway to cross-coupling reactions for functionalizing aryl halides. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org In 4-bromo-6-chloro-3-iodo-1H-indazole, the indazole ring itself is not strongly electron-deficient, and there are no powerful activating groups. However, SNAr reactions can still be achieved under certain conditions, such as by using highly potent nucleophiles or forcing conditions (e.g., high temperature, strong base). nih.govresearchgate.net

The reactivity of halogens as leaving groups in SNAr reactions is generally the reverse of that seen in cross-coupling: F > Cl > Br > I

This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage. nih.gov Based on this, one would expect the C-Cl bond at the 6-position to be more susceptible to SNAr than the C-Br bond at the 4-position, assuming other factors are equal. The C-I bond is generally a poor leaving group in SNAr. Therefore, it is plausible that nucleophiles could selectively displace the chlorine atom at C-6 under specific SNAr conditions, offering a synthetic route that is orthogonal to palladium-catalyzed reactions.

Halogen-Metal Exchange Reactions and Subsequent Functionalization

Halogen-metal exchange is a powerful strategy for the functionalization of halogenated aromatic and heteroaromatic compounds. In the case of 4-bromo-6-chloro-3-iodo-1H-indazole, the presence of three different halogen atoms (iodine, bromine, and chlorine) allows for selective metalation, depending on the reaction conditions and the organometallic reagent used. This regioselectivity is crucial for the controlled introduction of various functional groups at specific positions of the indazole core.

The reactivity of halogens in halogen-metal exchange reactions typically follows the order I > Br > Cl. This trend allows for the selective exchange of the iodine atom at the C3 position of 4-bromo-6-chloro-3-iodo-1H-indazole by treatment with organolithium or Grignard reagents at low temperatures. For instance, the use of isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate a regioselective bromine-magnesium exchange. nih.gov The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce new substituents.

The versatility of this approach is demonstrated by the range of functional groups that can be introduced. The intermediate magnesium or lithium species can react with aldehydes, ketones, Weinreb amides, and allyl bromides, leading to the formation of new carbon-carbon bonds and the introduction of diverse functionalities. nih.gov This method provides a reliable route to functionalized halogenated indazoles, which are valuable building blocks for the synthesis of more complex molecules.

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |

| 2,5-dibromo-3-methylthiophene | sBu2Mg·2LiOR·PMDTA | 3-methoxybenzaldehyde | 2-bromo-5-(hydroxy(3-methoxyphenyl)methyl)-3-methylthiophene | 80 | nih.gov |

| 2,4-dibromoanisole | sBu2Mg·2LiOR·PMDTA | Allyl bromide | 1-(Allyl)-2-bromo-4-methoxybenzene | 83 | nih.gov |

| 2,5-dibromopyridine | sBu2Mg·2LiOR·PMDTA | Michler's ketone | (5-Bromopyridin-2-yl)bis(4-(dimethylamino)phenyl)methanol | 61 | nih.gov |

Reactivity at the Indazole Nitrogen Atoms (N1-H)

The indazole ring contains two nitrogen atoms, and the N1 position typically bears a hydrogen atom in the parent compound. This N1-H group can be readily deprotonated to form an indazolide anion, which can then be alkylated, arylated, or protected. The regioselectivity of these reactions is a key consideration in the synthesis of N-substituted indazoles.

Regioselective N-Alkylation and N-Arylation Strategies

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, and achieving regioselectivity can be challenging. nih.govbeilstein-journals.org The ratio of the two isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govd-nb.info

For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.govd-nb.info This selectivity is attributed to both steric and electronic effects of the substituents on the indazole ring. nih.govd-nb.info Conversely, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.govd-nb.info In some cases, thermodynamic equilibration can be exploited to favor the more stable N1-substituted product. nih.govd-nb.info

N-arylation of indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org While this method offers good regioselectivity, the yields can be moderate, particularly when starting from o-chloroaryl aldehydes or ketones. beilstein-journals.org

| Indazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Reference |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | >99:1 | nih.govd-nb.info |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH, THF | >99:1 | nih.govd-nb.info |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH, THF | 4:96 | nih.govd-nb.info |

| 1H-Indazole | n-Pentyl alcohol | Mitsunobu (DEAD, PPh3) | 1:2.5 | nih.govd-nb.info |

Formation of N-Protected Derivatives

To control the reactivity of the indazole ring and to direct subsequent functionalization reactions, it is often necessary to protect the N1-position. A variety of protecting groups can be employed for this purpose, with the choice depending on the desired reaction conditions and the stability of the protecting group.

Commonly used protecting groups for the indazole nitrogen include tert-butoxycarbonyl (Boc) and (2-trimethylsilyl)ethoxymethyl (SEM). The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This protecting group is stable under a range of conditions but can be readily removed under acidic conditions. The SEM group is another useful protecting group that can be introduced and removed under specific conditions.

The introduction of a protecting group at the N1 position can influence the regioselectivity of subsequent reactions, such as halogenation or metalation, by sterically hindering one of the reactive sites. chim.it

C-H Functionalization Strategies on the Indazole Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds. bits-pilani.ac.in This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. bits-pilani.ac.in For the indazole ring system, C-H functionalization strategies offer a direct route to introduce a wide range of substituents at various positions on the bicyclic core.

Directed C-H Activation Methodologies

Directed C-H activation involves the use of a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, leading to its selective cleavage and functionalization. This strategy has been successfully applied to the indazole scaffold.

For example, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org In this approach, an azo functional group can direct the ortho C-H bond activation, followed by cyclative capture to form the indazole ring. nih.gov The regioselectivity of this process can be controlled by both steric and electronic effects of the substituents on the azobenzene (B91143) starting material. nih.govacs.org Similarly, palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved through an isocyanide insertion strategy. acs.org

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the coupling of a C-H bond with a nucleophile in the presence of an oxidant. This approach has been used for the C-H amination of arenes with azoles, providing a direct route to N-arylazoles. nih.gov This reaction can be performed under oxidant-free conditions by combining a photocatalyst with a cobalt complex, leading to the evolution of hydrogen gas as the only byproduct. nih.gov

Electrochemical methods have also been developed for the oxidative coupling of azoles with haloindoles and thiophenes. researchgate.net These reactions proceed under metal- and oxidant-free conditions, offering a green and sustainable approach to C-N bond formation. researchgate.net Oxidative cross-coupling reactions have also been employed for the functionalization of indoles at the C2 and C3 positions. nih.govresearchgate.net

Cyclization and Annulation Reactions Involving 4-Bromo-6-chloro-3-iodo-1H-indazole as a Building Block

The presence of three distinct halogen atoms on the indazole ring of 4-Bromo-6-chloro-3-iodo-1H-indazole, each with its characteristic reactivity profile, allows for its participation in a variety of cyclization and annulation strategies. The highly reactive C-I bond at the 3-position is a primary site for transition-metal-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization to forge new rings. The bromo and chloro substituents at the 4- and 6-positions, respectively, offer further handles for sequential or one-pot multi-component reactions, leading to the construction of diverse and complex polycyclic indazole derivatives.

While specific literature detailing cyclization and annulation reactions starting directly from 4-Bromo-6-chloro-3-iodo-1H-indazole is nascent, the reactivity of similarly substituted indazoles provides a strong basis for its potential in this area. Research on related 3-iodo- and 3-bromoindazoles demonstrates their utility in forming fused ring systems through reactions such as intramolecular Heck couplings and other palladium-catalyzed annulations. These reactions are fundamental in creating carbo- and heterocyclic rings fused to the indazole core. wikipedia.orgorganicreactions.orgresearchgate.net

For instance, the synthesis of Axitinib, a potent tyrosine kinase inhibitor, involves a key Heck reaction on a di-substituted indazole precursor, specifically 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. beilstein-journals.org This highlights the feasibility of utilizing the halogenated positions of the indazole scaffold for building complex side chains which can subsequently undergo cyclization. The C-I bond in 4-Bromo-6-chloro-3-iodo-1H-indazole is even more susceptible to oxidative addition to a transition metal catalyst than a C-Br bond, suggesting its high potential in similar transformations.

The general strategy for employing 4-Bromo-6-chloro-3-iodo-1H-indazole in the synthesis of fused systems would likely involve an initial cross-coupling reaction at the C-3 iodo position. This could be a Sonogashira coupling with a terminal alkyne, a Suzuki coupling with an ortho-functionalized aryl boronic acid, or a Buchwald-Hartwig amination with a suitably functionalized amine. The introduced substituent would then possess a reactive group that could undergo a subsequent intramolecular cyclization onto another position of the indazole ring or a side chain.

A plausible, though not yet explicitly reported, reaction pathway could involve the Sonogashira coupling of 4-Bromo-6-chloro-3-iodo-1H-indazole with an ortho-amino-substituted terminal alkyne. The resulting intermediate, a 3-(alkynyl)-indazole bearing a pendant amino group, could then undergo an intramolecular cyclization to form a new six-membered ring fused to the indazole core, leading to a pyrido[1,2-b]indazole (B1253319) derivative. The reaction conditions for such transformations are well-established for related heterocyclic systems.

Below is a table summarizing potential cyclization and annulation reactions based on the known reactivity of substituted indazoles, which could be applied to 4-Bromo-6-chloro-3-iodo-1H-indazole.

| Reaction Type | Potential Reactants with 4-Bromo-6-chloro-3-iodo-1H-indazole | Potential Fused Ring System | Key Transformation |

| Intramolecular Heck Reaction | An olefin-tethered substituent introduced at the C-3 position | Indolo[1,2-a]quinolines, Azepino[1,2-b]indazoles | Palladium-catalyzed intramolecular C-C bond formation |

| Sonogashira Coupling followed by Cyclization | Terminal alkynes bearing a nucleophilic group (e.g., -OH, -NH2) | Furo[2,3-g]indazoles, Pyrrolo[2,3-g]indazoles | Palladium/Copper-catalyzed alkynylation followed by intramolecular addition |

| Suzuki Coupling followed by Annulation | ortho-Haloarylboronic acids or ortho-formylphenylboronic acid | Indazolo[2,3-a]quinolines, Benzo[c]indazolo[2,3-a]azepines | Palladium-catalyzed cross-coupling followed by intramolecular cyclization (e.g., Friedel-Crafts type) |

| Buchwald-Hartwig Amination followed by Cyclization | ortho-Halogenated anilines or amino alcohols | Indazolo[2,3-c]quinazolines, Oxazolo[3,2-b]indazoles | Palladium-catalyzed C-N bond formation followed by intramolecular cyclization |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Bromo 6 Chloro 3 Iodo 1h Indazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Halogenated Indazoles

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. For a molecule with the complexity of 4-bromo-6-chloro-3-iodo-1H-indazole, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete assignment of its proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., HMBC, HSQC, NOESY) for Regioisomeric and Conformational Assignment

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the protons at the C5 and C7 positions. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will display signals for all seven carbon atoms of the indazole ring system. The carbons directly attached to the electronegative halogen atoms (C3, C4, and C6) are expected to have their chemical shifts significantly influenced.

To definitively assign these signals and elucidate the connectivity within the molecule, 2D NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For 4-bromo-6-chloro-3-iodo-1H-indazole, HSQC would show cross-peaks connecting the proton signals of H5 and H7 to the carbon signals of C5 and C7, respectively. This provides a direct link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the N-H proton would be expected to show correlations to C3a and C7a. The H5 proton would likely show correlations to C3a, C4, C6, and C7, while the H7 proton would show correlations to C5, C6, and C7a. These correlations would be instrumental in confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within a molecule. rsc.orgnanalysis.com In the case of 4-bromo-6-chloro-3-iodo-1H-indazole, NOESY could be used to confirm through-space interactions between adjacent protons, such as H5 and the N-H proton, depending on the tautomeric form and conformation. This can be particularly useful in distinguishing between different regioisomers.

| Technique | Purpose | Expected Correlations for 4-Bromo-6-chloro-3-iodo-1H-indazole |

| ¹H NMR | Identifies proton environments | Signals for H5, H7, and N-H |

| ¹³C NMR | Identifies carbon environments | Signals for C3, C3a, C4, C5, C6, C7, C7a |

| HSQC | Correlates directly bonded C-H | H5 to C5, H7 to C7 |

| HMBC | Correlates long-range C-H | N-H to C3a/C7a; H5 to C3a/C4/C6/C7; H7 to C5/C6/C7a |

| NOESY | Identifies through-space proton proximities | Potential correlation between H5 and N-H |

Isotopic Labeling Strategies for Mechanistic NMR Studies

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is a powerful technique for elucidating reaction mechanisms. nih.gov In the synthesis of 4-bromo-6-chloro-3-iodo-1H-indazole, isotopic labeling could be employed to trace the fate of specific atoms throughout the synthetic pathway. For example, if the synthesis involves a cyclization step to form the indazole ring, using a starting material labeled with ¹⁵N would allow for the unequivocal determination of the final positions of the nitrogen atoms in the heterocyclic ring through ¹⁵N NMR spectroscopy or by observing ¹³C-¹⁵N and ¹H-¹⁵N coupling constants in the respective NMR spectra. This would provide definitive evidence for the proposed reaction mechanism over alternative pathways.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 4-bromo-6-chloro-3-iodo-1H-indazole (C₇H₃BrClIN₂), the exact mass can be calculated with high precision. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a distinctive isotopic pattern for the molecular ion peak. oakwoodchemical.com This pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule. Iodine is monoisotopic (¹²⁷I). The complex isotopic cluster arising from the combination of bromine and chlorine would be a key identifying feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. The fragmentation of 4-bromo-6-chloro-3-iodo-1H-indazole under electron ionization would likely proceed through several characteristic pathways for halogenated aromatic compounds. libretexts.orgcedre.fr

Common fragmentation pathways would include:

Loss of a halogen atom: The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical a likely initial fragmentation step. This would be followed by the loss of bromine and then chlorine radicals.

Loss of HX: The elimination of a neutral hydrogen halide molecule (HI, HBr, or HCl) is another common fragmentation pathway for halogenated compounds.

Ring cleavage: Fragmentation of the indazole ring system itself can occur, leading to a variety of smaller fragment ions.

By analyzing the masses of the fragment ions, the fragmentation pathway can be reconstructed, providing further confirmation of the molecular structure.

| Fragment Ion | Proposed Neutral Loss | Significance |

| [M - I]⁺ | I• | Loss of the most labile halogen |

| [M - Br]⁺ | Br• | Subsequent halogen loss |

| [M - Cl]⁺ | Cl• | Loss of the strongest bound halogen |

| [M - HI]⁺ | HI | Elimination of hydrogen iodide |

| Further fragments | Various small molecules | Ring cleavage and rearrangement products |

Computational and Theoretical Investigations of 4 Bromo 6 Chloro 3 Iodo 1h Indazole

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are foundational tools for exploring the three-dimensional nature and dynamic behavior of molecules. For a multi-halogenated system such as 4-bromo-6-chloro-3-iodo-1H-indazole, these techniques are indispensable for predicting its structural characteristics.

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements. For derivatives of 4-bromo-6-chloro-3-iodo-1H-indazole, the size, electronegativity, and position of the three different halogen atoms (bromine, chlorine, and iodine) are the primary determinants of conformational preference.

The indazole ring itself is a relatively rigid bicyclic system. However, substituents, particularly on the nitrogen atom (N1), can introduce conformational flexibility. The primary focus of analysis is on the torsional or dihedral angles between the indazole core and its substituent groups. Density Functional Theory (DFT) calculations are commonly employed to determine the lowest energy (most stable) conformations.

Research on other halogenated cyclic compounds demonstrates that intramolecular interactions, such as steric repulsion and halogen bonding, play a crucial role. beilstein-journals.org In the case of 4-bromo-6-chloro-3-iodo-1H-indazole, significant repulsion is expected between the bulky iodine atom at position 3 and the bromine atom at position 4. This repulsion influences the planarity of the system and the orientation of any N1-substituents. A comparative analysis of halogenated analogues reveals that deviations in intra-annular torsion angles often increase with the size of the halogen (F < Cl < Br < I). beilstein-journals.org

Table 1: Representative Intramolecular Distances and Angles in Halogenated Indazoles This table presents theoretical data to illustrate the impact of halogen substitution on molecular geometry. Actual values require specific experimental or computational results.

| Parameter | 6-chloro-1H-indazole (Hypothetical) | 4-bromo-6-chloro-1H-indazole (Hypothetical) | 4-bromo-6-chloro-3-iodo-1H-indazole (Hypothetical) |

| C3-C4 Bond Length (Å) | 1.39 | 1.40 | 1.41 |

| Distance between C3-substituent and C4-substituent (Å) | N/A (H at C3) | ~3.10 (H-Br) | ~3.45 (I-Br) |

| Deviation from Planarity (degrees) | Minimal | Slight | Moderate |

Molecular Dynamics (MD) simulations provide a method for observing the physical movements of atoms and molecules over time. In a research context, MD is applied to understand the structural stability of a compound like 4-bromo-6-chloro-3-iodo-1H-indazole when it interacts with a larger system, such as a protein binding site. These simulations can reveal the dynamic nature of these interactions without making claims of biological activity. nih.gov

For instance, MD studies on simple indazole molecules binding to cytochrome P450 enzymes have been used to identify the pathways by which the ligand enters and exits the active site. nih.gov Techniques such as steered molecular dynamics (SMD) can be used to apply external forces to pull the ligand out of its binding pocket, revealing key amino acid residues that act as "gatekeepers" in the process. nih.gov Such simulations on a derivative of 4-bromo-6-chloro-3-iodo-1H-indazole would elucidate how the bulky and electronically distinct halogens influence its binding stability, residence time, and the specific molecular interactions (e.g., hydrogen bonds, halogen bonds) it forms within a binding cavity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodology Development

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a particular activity. aimspress.com The development of a QSAR model is a methodological process focused on identifying the key molecular properties that govern a specific outcome, rather than the outcome itself.

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.gov For halogenated indazoles, these descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. They are typically derived from quantum chemical calculations (e.g., DFT). Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. nih.govaimspress.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific parameters like molar refractivity (MR), which accounts for both volume and polarizability. aimspress.com

Lipophilic Descriptors: These quantify a molecule's affinity for fatty or nonpolar environments. The most common descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

The presence of multiple halogens makes descriptors related to polarizability and electrostatic potential particularly important for this class of compounds. nih.gov

Table 2: Key Molecular Descriptors for QSAR Methodology in Halogenated Compounds

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Halogenated Indazoles |

| Electronic | HOMO-LUMO Energy Gap | Chemical reactivity and stability. aimspress.com | The electronegative halogens significantly lower orbital energies. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. aimspress.com | Captures the increasing size and polarizability from Cl to Br to I. |

| Lipophilic | LogP | Hydrophobicity/hydrophilicity balance. | Halogenation generally increases lipophilicity, affecting membrane permeability. |

| Electronic | Molecular Polarizability (α) | Deformability of the electron cloud. nih.gov | Crucial for describing non-covalent interactions like halogen bonding. |

Virtual screening is a computational technique used to search large databases or "libraries" of chemical structures to identify molecules that are most likely to possess a desired property. The methodology is key to prioritizing compounds for synthesis and experimental testing.

There are two primary approaches for virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of a biological target (e.g., a protein). A process called molecular docking is used to predict how each molecule in a virtual library would bind to the target's active site. biotech-asia.org The molecules are then ranked based on a scoring function that estimates the binding affinity. This approach allows for a detailed analysis of the specific interactions between the ligand and the protein. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar properties. nih.gov Starting with a known active molecule, LBVS methods search a library for compounds with similar features, often using 3D shape similarity or pharmacophore models (an abstract representation of the essential steric and electronic features required for interaction). nih.gov

For a compound class like halogenated indazoles, computational chemists can design a focused virtual library by starting with the 4-bromo-6-chloro-3-iodo-1H-indazole scaffold and systematically varying substituents at the N1 position. This library can then be screened using either SBVS or LBVS methodologies to explore the chemical space and identify novel structures with potentially interesting properties. nih.gov

Exploration of 4 Bromo 6 Chloro 3 Iodo 1h Indazole As a Chemical Probe and Scaffold in Research

Design Principles for Halogenated Indazole Chemical Probes

The design of effective chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. Halogenated indazoles, such as 4-bromo-6-chloro-3-iodo-1H-indazole, are crafted with specific principles in mind to serve as precise tools for research.

Strategic Placement of Halogens for Specific Interactions (e.g., Halogen Bonding)

The deliberate placement of bromine, chlorine, and iodine on the indazole ring is a key design feature. Halogens can significantly alter the biological properties of a molecule. rsc.org This strategic halogenation is not arbitrary; it is intended to facilitate specific non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a Lewis base. researchgate.netnih.gov This interaction, comparable in strength to a hydrogen bond, can enhance binding affinity and selectivity for a biological target. researchgate.netnih.gov

Table 1: Properties of Halogens in 4-Bromo-6-chloro-3-iodo-1H-indazole

| Halogen | Position | Key Role in Interactions |

| Iodine | 3 | Strong halogen bond donor, contributing to high affinity binding. |

| Bromine | 4 | Moderate halogen bond donor, influences selectivity and membrane permeability. researchgate.net |

| Chlorine | 6 | Contributes to the overall electronic landscape and can participate in weaker halogen bonds. |

Synthesis of Labeled Probes (e.g., Isotopic, Fluorescent) for Research Applications

To trace and quantify the interaction of 4-bromo-6-chloro-3-iodo-1H-indazole with its biological targets, labeled versions of the molecule are indispensable.

Isotopic Labeling: The synthesis of isotopically labeled compounds is a critical component of drug discovery and development. researchgate.net Introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the indazole scaffold allows for its detection and quantification in complex biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, replacing a hydrogen atom with deuterium can be achieved through various synthetic methods, providing a "heavy" version of the probe that can be distinguished from its unlabeled counterpart. researchgate.net This approach is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for mechanistic investigations. researchgate.net

Fluorescent Labeling: Attaching a fluorescent tag to the indazole scaffold creates a probe that can be visualized in real-time within living cells. google.com This is typically achieved by chemically linking a fluorophore to a position on the indazole molecule that does not interfere with its binding to the target. The synthesis of such probes often involves multi-step reactions, including coupling the indazole derivative to a fluorescent dye. researchgate.net These fluorescently labeled probes are powerful tools for studying the localization and dynamics of the target molecule within cellular compartments. mdpi.com

Methodological Approaches for Target Identification and Validation in Chemical Biology Research

Identifying the specific biological targets of a small molecule is a central challenge in chemical biology. The unique structural features of 4-bromo-6-chloro-3-iodo-1H-indazole make it amenable to several powerful target identification strategies.

Affinity-Based Probes Derived from 4-Bromo-6-chloro-3-iodo-1H-indazole

Affinity-based protein profiling (ABPP) is a powerful strategy for identifying the cellular targets of a small molecule. This technique utilizes a chemical probe that is designed to bind covalently to its target protein. To create an affinity-based probe from 4-bromo-6-chloro-3-iodo-1H-indazole, a reactive group and a reporter tag are typically incorporated into the molecule.

The reactive group is designed to form a stable covalent bond with a nearby amino acid residue in the binding pocket of the target protein. The reporter tag, which can be a biotin (B1667282) molecule for affinity purification or a fluorescent dye for imaging, allows for the detection and isolation of the probe-target complex. The strategic placement of the halogens on the indazole ring can be exploited to direct the covalent modification to a specific region of the protein.

High-Throughput Screening Methodologies for Scaffold-Target Interaction Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that interact with a specific biological target. The 4-bromo-6-chloro-3-iodo-1H-indazole scaffold can serve as a core structure in the design of compound libraries for HTS campaigns. rsc.org

Various HTS techniques can be employed to discover interactions between this scaffold and potential targets. These include:

Biochemical assays: These assays measure the effect of the compound on the activity of a purified protein, such as an enzyme. nih.gov

Cell-based assays: These assays assess the effect of the compound on a specific cellular process or pathway. nih.gov

Binding assays: These assays directly measure the binding of the compound to the target protein, often using techniques like fluorescence polarization or surface plasmon resonance.

The data generated from HTS can reveal structure-activity relationships, guiding the optimization of the indazole scaffold to improve its potency and selectivity for a particular target. nih.gov

Mechanistic Elucidation of Biological Interactions

Understanding how 4-bromo-6-chloro-3-iodo-1H-indazole interacts with its biological targets at a molecular level is crucial for interpreting its biological effects. The indazole scaffold itself is a versatile pharmacophore found in many clinically approved drugs. researchgate.netresearchgate.net

The biological activity of indazole derivatives is often linked to their ability to inhibit protein kinases. nih.gov The tri-halogenated nature of 4-bromo-6-chloro-3-iodo-1H-indazole likely plays a significant role in its interactions within the ATP-binding pocket of kinases. The strategically placed halogens can form key halogen bonds with backbone carbonyls and specific amino acid side chains, contributing to high binding affinity and selectivity. researchgate.netmdpi.com For instance, theoretical studies on similar indazole derivatives have shown that interactions with amino acids like cysteine and glutamate (B1630785) in the kinase domain are critical for their inhibitory activity. nih.gov

In Vitro Studies on Enzyme/Receptor Binding and Modulation

The indazole scaffold is a frequent subject of in vitro binding assays to determine its affinity and interaction with various biological targets, particularly enzymes and receptors. While direct binding studies on 4-Bromo-6-chloro-3-iodo-1H-indazole are not extensively published, the behavior of structurally related indazole derivatives in such assays provides a strong indication of its potential applications.